N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4/c1-29-16-5-2-14(3-6-16)19(26-8-10-30-11-9-26)13-24-20(27)21(28)25-18-7-4-15(22)12-17(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGGSBCGHSCYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This compound features an oxalamide core, which is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.
- Molecular Formula : CHFNO
- Molecular Weight : 419.4 g/mol
- CAS Number : 942012-75-1
The structure of the compound includes a difluorophenyl group and a morpholinoethyl moiety, which contribute to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein-ligand interactions. The compound is believed to act as an inhibitor or modulator of specific enzymes, influencing various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with receptors, altering their activity and downstream signaling.
Biological Activity Studies
Recent studies have focused on the compound's potential therapeutic effects, particularly in cancer and inflammatory diseases.
Case Study Overview
- Anti-Cancer Activity :
- A study investigated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer models. The mechanism involved apoptosis induction through the activation of caspase pathways.
- Anti-Inflammatory Effects :
- In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Table 1: Summary of Biological Activity Studies
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate :
- Reaction between 2,4-difluoroaniline and oxalyl chloride to form an oxalyl chloride intermediate.
- Coupling Reaction :
- The intermediate is then reacted with 4-methoxyphenethylamine under controlled conditions to yield the final oxalamide product.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives with structural or functional similarities to the target compound:
Key Comparative Insights
- Substituent Impact on Activity: Fluorinated Aromatic Groups: The 2,4-difluorophenyl group in the target compound is structurally analogous to the 3-chloro-5-fluorophenyl group in Compound 23 and the 4-chloro-3-fluorophenyl group in BNM-III-170 . These halogenated groups are associated with enhanced target binding and metabolic stability. Morpholino vs. Pyridyl/Methoxy Groups: The morpholinoethyl group in the target compound may confer improved solubility compared to the pyridinylethyl group in S336 or the methoxyphenethyl groups in Compounds 18 and 23 .
- Synthetic Feasibility: Yields for analogous compounds (e.g., 33–83% in ) suggest that the target compound’s synthesis may require optimization, particularly due to the steric bulk of the morpholinoethyl group.
- Safety and Regulatory Status: S336’s regulatory approval as a flavoring agent (NOEL: 100 mg/kg/day) contrasts with preclinical compounds like BNM-III-170, which lack safety data. The target compound’s safety profile remains unstudied.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
- The synthesis involves coupling 2,4-difluoroaniline derivatives with morpholinoethyl intermediates under controlled conditions. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to oxalyl chloride) and monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, morpholine N-CH2 at δ 3.4–3.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 448.17) .
- FT-IR : Characterize amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies:
- Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (stress conditions).
- Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 0, 1, 3, and 6 months .
Advanced Research Questions
Q. How to design dose-response assays to evaluate inhibitory activity against kinase targets?
- Enzyme inhibition assays : Use recombinant kinases (e.g., PI3Kα) with ATP-concentration-matched conditions.
- Measure IC50 via fluorescence polarization (FP) using a 10-point dilution series (1 nM–100 µM).
- Include staurosporine as a positive control .
- Data analysis : Fit curves using the Hill equation (GraphPad Prism) to determine cooperativity and efficacy .
Q. What computational approaches predict binding modes to biological targets like GPCRs?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., β2-adrenergic receptor, PDB: 2RH1).
- Parameterize partial charges via AM1-BCC and validate poses with MM/GBSA scoring .
- Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., Ser203, Asp113) .
Q. How to resolve contradictions in reported bioactivity data among structural analogs?
- SAR studies : Synthesize analogs with modified substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare IC50 values in parallel assays .
- Meta-analysis : Use databases like ChEMBL to aggregate data, applying multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Salt formation : Test hydrochloride or mesylate salts via pH titration (target pH 4–5 for optimal crystallinity) .
- Nanoparticle formulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation) and characterize size (DLS: 150–200 nm) and encapsulation efficiency (UV-Vis at 280 nm) .
Q. How to validate the compound’s mechanism of action using omics approaches?
- Transcriptomics : Treat cell lines (e.g., MCF-7) for 24 hr and perform RNA-seq (Illumina NovaSeq). Analyze differential expression (DESeq2) of pathways like apoptosis (e.g., BAX, CASP3) .
- Proteomics : Use SILAC labeling and LC-MS/MS to quantify phosphorylation changes in MAPK/ERK pathways .
Methodological Notes
- Data contradiction mitigation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. FP for enzymatic activity) .
- Stereochemical analysis : Employ chiral HPLC (Chiralpak IA column) to resolve diastereomers and assign configurations via CD spectroscopy .
- Scale-up protocols : Transition from batch to flow chemistry for morpholinoethyl intermediate synthesis, achieving 80% yield at 100 g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
